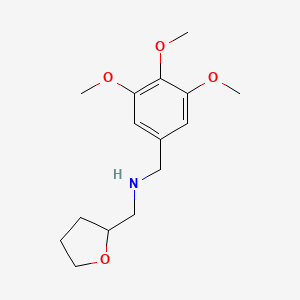

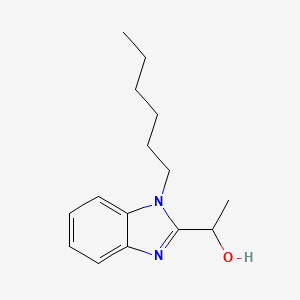

![molecular formula C14H13N3O B2941690 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338666-34-4](/img/structure/B2941690.png)

2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound with a pyrazolopyrazinone core structure. It has gained attention in scientific research due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Anticancer Activity

A significant body of research has focused on the synthesis of novel derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one, demonstrating potent anticancer activities. These compounds have been evaluated for their inhibitory effects against various cancer cell lines, including lung cancer cells. For instance, substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized and found to inhibit the growth of A549 and H322 lung cancer cells in dosage-dependent manners, indicating their potential as therapeutic agents for lung cancer treatment (Zheng et al., 2011). Additionally, novel derivatives have been synthesized, showing selective inhibition of H322 lung cancer cells, which contain a mutated p53 gene, through inducing apoptosis, further underscoring their therapeutic potential (Lv et al., 2012).

Fluorescent Properties

The fluorescent properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been explored, providing valuable insights into their potential applications in biological imaging and molecular probes. A series of fluorescent compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were designed, synthesized, and their optical properties investigated. The effect of pH on the absorption and emission properties of these compounds was studied, revealing their potential utility in pH-sensitive fluorescence applications (Zheng et al., 2011).

Antimicrobial Activity

Research into the antimicrobial potential of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has demonstrated their efficacy against a variety of microbial pathogens. New series of compounds have been synthesized, showcasing broad-spectrum antimicrobial activities and moderate to good antioxidant properties. These findings suggest the potential of these compounds as antimicrobial and antioxidant agents, highlighting their versatility and potential for further development (Bhat et al., 2016).

Structural and Spectral Analysis

The structural and spectral analyses of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have provided detailed insights into their molecular frameworks and properties. Studies involving X-ray diffraction, NMR, and other spectroscopic techniques have elucidated the structures of these compounds, facilitating their application in various fields. Such studies not only contribute to the understanding of the chemical nature of these compounds but also assist in the design and synthesis of novel derivatives with enhanced properties (Zheng et al., 2010).

Mechanism of Action

Target of Action

The primary targets of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one are currently unknown. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which has been associated with various biological effects . .

Mode of Action

As a member of the pyrazolo[1,5-a]pyrimidine family, it may interact with its targets through a variety of mechanisms, potentially including binding to enzymes or receptors, inhibiting or activating cellular pathways, or modulating gene expression .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been associated with a broad range of biological effects , suggesting that they may interact with multiple pathways

Result of Action

Given the diverse biological activities associated with the pyrazolo[1,5-a]pyrimidine family , this compound may have a wide range of effects at the molecular and cellular levels.

properties

IUPAC Name |

2-(4-ethylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-2-10-3-5-11(6-4-10)12-9-13-14(18)15-7-8-17(13)16-12/h3-9H,2H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMGHRLXGIZQFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2941614.png)

![tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate](/img/structure/B2941615.png)

![N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine](/img/structure/B2941616.png)

![(3Ar,6aR)-5-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2941617.png)

![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea](/img/structure/B2941618.png)

![N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2941620.png)

![4-Chloro-5-[4-(4-methylphenyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2941623.png)